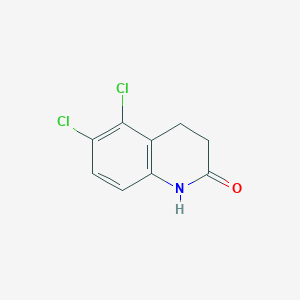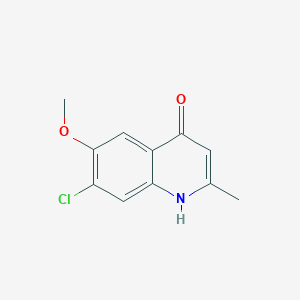
5,6-Dichloro-3,4-dihydroquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dichloro-3,4-dihydroquinolin-2(1H)-one: is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, characterized by the presence of two chlorine atoms at positions 5 and 6 and a dihydroquinolinone core, has garnered interest due to its potential pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichloro-3,4-dihydroquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dichloroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization to form the quinolinone core. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: 5,6-Dichloro-3,4-dihydroquinolin-2(1H)-one can undergo oxidation reactions to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into various reduced forms, potentially altering its biological activity.
Substitution: The chlorine atoms at positions 5 and 6 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions, typically under basic conditions.
Major Products:
Oxidation: Formation of quinoline derivatives with higher oxidation states.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of substituted quinolinone derivatives with various functional groups.
科学的研究の応用
Chemistry: 5,6-Dichloro-3,4-dihydroquinolin-2(1H)-one is used as a building block in the synthesis of more complex molecules
Biology: The compound has shown potential as a bioactive molecule in various biological assays. Its derivatives are studied for their antimicrobial, antiviral, and anticancer properties.
Medicine: In medicinal chemistry, this compound derivatives are explored for their potential as therapeutic agents. They are investigated for their ability to interact with specific biological targets, such as enzymes or receptors, to modulate disease pathways.
Industry: The compound is used in the development of agrochemicals and dyes. Its derivatives may serve as intermediates in the production of various industrial chemicals.
作用機序
The mechanism of action of 5,6-Dichloro-3,4-dihydroquinolin-2(1H)-one and its derivatives depends on their specific biological targets. In general, these compounds may interact with enzymes, receptors, or nucleic acids to exert their effects. For example, they may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as agonists or antagonists. The exact molecular pathways involved can vary based on the specific derivative and its intended application.
類似化合物との比較
5,6-Dichloroquinoline: Lacks the dihydroquinolinone core but shares the dichloro substitution pattern.
3,4-Dihydroquinolin-2(1H)-one: Lacks the chlorine atoms but shares the dihydroquinolinone core.
6-Chloro-3,4-dihydroquinolin-2(1H)-one: Similar structure with only one chlorine atom.
Uniqueness: 5,6-Dichloro-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of both chlorine atoms and the dihydroquinolinone core. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C9H7Cl2NO |
|---|---|
分子量 |
216.06 g/mol |
IUPAC名 |
5,6-dichloro-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H7Cl2NO/c10-6-2-3-7-5(9(6)11)1-4-8(13)12-7/h2-3H,1,4H2,(H,12,13) |
InChIキー |
NPZWDKAHJBPSHN-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC2=C1C(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![9H-Purin-6-amine, 9-[2-(2-propenyloxy)ethyl]-](/img/structure/B11885575.png)


![1-Allyl-3,7-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11885589.png)




